

Introduction: A Structural Overview of a Key Synthetic Intermediate

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Compound of Interest

Compound Name: *tert*-Butyl 4-*iodo*-5-methoxypyridin-3-ylcarbamate

Cat. No.: B1371663

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tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate (CAS Number: 1045858-08-9) is a substituted pyridine derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its utility stems from the orthogonal reactivity of its functional groups: the carbamate, the iodo-substituent, and the pyridine ring itself. Understanding the physicochemical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. Among these properties, solubility is a critical determinant of reaction kinetics, solvent selection for chromatography, and ultimately, the potential for downstream pharmaceutical development.

This guide provides a comprehensive analysis of the predicted solubility profile of **tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate**, grounded in its structural characteristics. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data.

Physicochemical Properties Summary

Property	Value
Molecular Formula	C ₁₁ H ₁₅ IN ₂ O ₃
Molecular Weight	350.15 g/mol
Appearance	Solid
CAS Number	1045858-08-9

Part 1: Predicted Solubility Profile

While specific quantitative solubility data for **tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate** is not readily available in public literature, we can construct a robust predictive model based on its constituent functional groups and by drawing parallels with structurally similar molecules.

The molecule's solubility is dictated by a balance between its non-polar and polar characteristics:

- Non-Polar Features: The bulky tert-butyl group and the large, hydrophobic iodine atom contribute significantly to the molecule's non-polar character. This suggests a favorable interaction with non-polar and moderately polar aprotic solvents.
- Polar Features: The carbamate group (-NHCOO-) contains hydrogen bond donors and acceptors. The pyridine nitrogen and the methoxy oxygen atom also act as hydrogen bond acceptors. These features suggest potential solubility in polar organic solvents.

Based on this structural analysis and qualitative data from related N-Boc protected compounds and substituted pyridines, the following solubility profile is predicted.[\[1\]](#)[\[2\]](#)

Table 1: Predicted Qualitative Solubility in Common Laboratory Solvents

Solvent Class	Solvent	Predicted Solubility	Rationale
Aprotic, Non-Polar	Hexanes, Toluene	Low to Moderate	The large non-polar surface area from the Boc group and iodopyridine ring should allow for some solubility, but the polar carbamate may limit it.
Aprotic, Polar	Dichloromethane (DCM), Chloroform	High	These solvents are adept at dissolving compounds with a mix of polar and non-polar features. Similar Boc-protected amines show good solubility. [1] [2]
Tetrahydrofuran (THF), Ethyl Acetate	High	Good balance of polarity to solvate the entire molecule.	
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	High	Strong polar aprotic solvents capable of overcoming lattice energy and forming strong dipole-dipole interactions.	
Protic, Polar	Methanol, Ethanol	Moderate	The alcohol's ability to hydrogen bond with the carbamate, methoxy, and pyridine nitrogen will promote solubility. However, the large non-polar regions may prevent very high solubility. [1]

Aqueous

Water

Insoluble

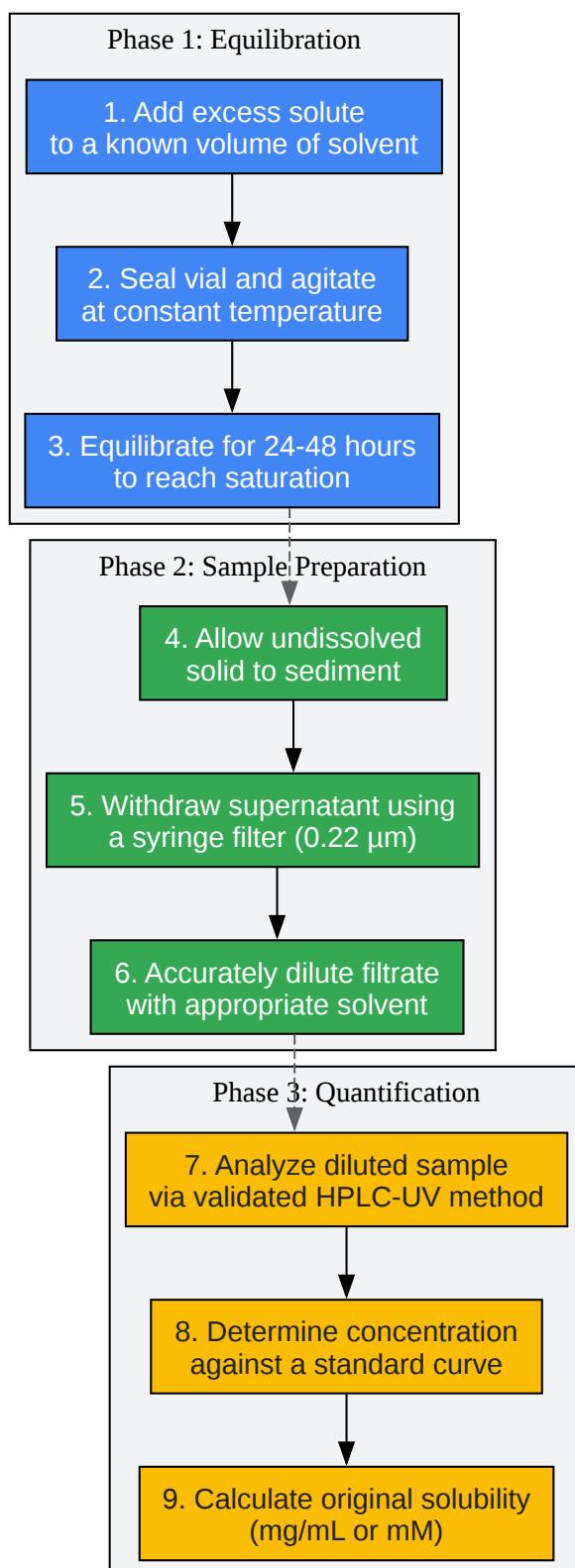
The molecule's large hydrophobic surface area, conferred by the tert-butyl and iodo-phenyl groups, is expected to dominate, leading to poor aqueous solubility.^[3]

Part 2: Experimental Determination of Thermodynamic Solubility

To move from prediction to precise quantification, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing data that is critical for regulatory filings and robust process development.^[4]

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps of the shake-flask method. The causality flows from establishing equilibrium to isolating the saturated solution and finally to quantifying the dissolved solute.

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Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed as a self-validating system. Consistency across replicates and the use of a standard curve ensure the trustworthiness of the final data.

Materials:

- **tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate**
- Selected solvents (analytical grade or higher)
- Scintillation vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Volumetric flasks and pipettes
- Syringes and syringe filters (0.22 µm, solvent-compatible)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of **tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate** to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is required.
 - Accurately add a known volume (e.g., 2 mL) of the desired solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

- Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.
- Allow the solutions to equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended to ensure thermodynamic equilibrium is achieved.^[5]
- Sample Collection and Preparation:
 - After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Trustworthiness: Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Then, filter the required volume into a clean vial. This step is crucial to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.
 - Perform an accurate dilution of the filtered supernatant with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often a good starting point for a molecule of this polarity.
 - Prepare a standard curve using accurately weighed standards of **tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate** at several concentrations.
 - Determine the concentration of the compound in the diluted sample by interpolating its peak area from the standard curve.
- Calculation:
 - Calculate the original solubility in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

- Express the final solubility in appropriate units, such as mg/mL or mM.

Part 3: Safety and Handling

A thorough understanding of a compound's safety profile is a prerequisite for any experimental work.

- Hazard Identification: **tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate** is classified as Acute Toxicity, Oral, Category 4. The GHS07 pictogram indicates it can be harmful if swallowed and may cause skin or eye irritation.[2][3][6]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
- Storage: Store in a tightly sealed container in a cool, dry place. It is classified under Storage Class 11 (Combustible Solids).

Conclusion

While quantitative solubility data for **tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate** is not yet established in the literature, its molecular structure provides a strong basis for predicting its behavior in common laboratory solvents. It is anticipated to have high solubility in polar aprotic solvents like DCM and THF, moderate solubility in polar protic solvents like methanol, and poor solubility in water. This guide provides the necessary theoretical framework and a detailed, robust experimental protocol to empower researchers to determine these critical values accurately. Such data is indispensable for optimizing synthetic routes, developing purification strategies, and advancing drug development programs that utilize this versatile chemical intermediate.

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